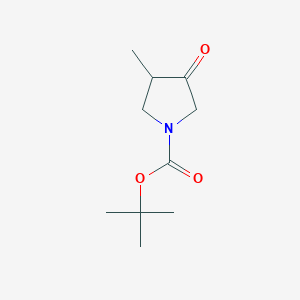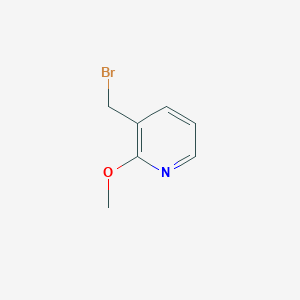![molecular formula C9H9BrN2 B1527717 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine CAS No. 1173656-67-1](/img/structure/B1527717.png)
7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine
Übersicht
Beschreibung
“7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine” is a chemical compound with the molecular formula C9H9BrN2 . It is recognized as a valuable heterocyclic scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Molecular Structure Analysis
The molecular weight of “7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine” is 225.09 . The InChI code for this compound is 1S/C9H9BrN2/c1-6-7(2)12-4-3-8(10)5-9(12)11-6/h3-5H,1-2H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Imidazopyridines, including compounds like 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry. They are often used in the synthesis of pharmaceuticals due to their structural characteristics that can interact beneficially with biological targets .
Material Science Applications
The structural character of imidazopyridines also makes them useful in material science. Their unique properties allow them to be used in the development of new materials with specific desired features .
Antituberculosis Activity
Compounds similar to 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine have shown promising results in the treatment of tuberculosis (TB). For instance, certain imidazopyridine analogues have demonstrated significant reduction in bacterial load in acute TB mouse models .
Synthesis Strategies
Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed in the synthesis of imidazopyridine scaffolds. These methods can be applied to synthesize derivatives of 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine for specific research applications .
Antimicrobial Properties
Imidazopyridines have been studied for their antimicrobial properties. Derivatives of this compound class have been evaluated for their potential use against a range of microbial infections beyond TB .
Chemical Research
The compound 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine itself is available for purchase and is likely used in various chemical research applications to explore its reactivity and potential as a precursor for more complex molecules .
Wirkmechanismus
While the specific mechanism of action for “7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine” is not mentioned in the search results, imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
It has a storage temperature of room temperature . The InChI Code for this compound is 1S/C9H9BrN2/c1-6-7(2)12-4-3-8(10)5-9(12)11-6/h3-5H,1-2H3 .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine” and similar compounds could have potential applications in the development of new drugs, particularly for the treatment of resistant forms of tuberculosis .
Eigenschaften
IUPAC Name |
7-bromo-2,3-dimethylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-7(2)12-4-3-8(10)5-9(12)11-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAOEMUZGCDAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate](/img/structure/B1527654.png)

